4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone
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Overview
Description
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a sulfone group, which is known for its stability and resistance to oxidation and reduction reactions.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been found to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with essential biochemical pathways .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially include changes in cellular processes, inhibition of pathogenic organisms, modulation of immune responses, among others .
Preparation Methods
The synthesis of 4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzil with ammonium acetate in the presence of glacial acetic acid to form the imidazole ring. The subsequent steps involve the introduction of the 4-chlorobenzyl and 1-propyl groups, followed by the sulfonation reaction to introduce the sulfone group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group is resistant to oxidation, making the compound stable under oxidative conditions.
Reduction: The compound can undergo reduction reactions, although the sulfone group remains largely unaffected.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic rings, while reduction can lead to the formation of corresponding sulfides.
Scientific Research Applications
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Medicine: Imidazole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their diverse biological activities, such as antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Thiabendazole: An antihelmintic drug with an imidazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)31(29,30)18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPVMSFMPUKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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